molecular formula C12H14O3 B14428538 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- CAS No. 83671-11-8

2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)-

Cat. No.: B14428538
CAS No.: 83671-11-8
M. Wt: 206.24 g/mol
InChI Key: MXIFGPOBQOJDNG-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- is a complex organic compound with a unique structure This compound is characterized by its cycloheptatrienone core, which is a seven-membered ring containing three double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- typically involves multiple steps:

    Formation of the Cycloheptatrienone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyloxy Group: This step often involves esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical applications, particularly in drug design.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatrienone: The parent compound without the acetyloxy and isopropyl groups.

    2-Acetyloxy-4-isopropylcycloheptanone: A similar compound with a different ring structure.

    2,4,6-Trimethylcycloheptatrienone: Another derivative with different substituents.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

83671-11-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-yl) acetate

InChI

InChI=1S/C12H14O3/c1-8(2)10-5-4-6-11(14)12(7-10)15-9(3)13/h4-8H,1-3H3

InChI Key

MXIFGPOBQOJDNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=O)C(=C1)OC(=O)C

Origin of Product

United States

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